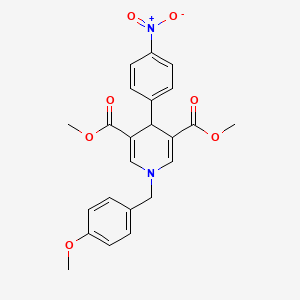![molecular formula C25H26FN3O4S B3547418 2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B3547418.png)
2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-isobutylbenzamide
Übersicht
Beschreibung
2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-isobutylbenzamide, commonly known as FGIN-1-27, is a synthetic compound that belongs to the family of benzamide derivatives. It was first synthesized in the late 1990s and has been widely studied for its potential therapeutic applications. FGIN-1-27 is known to have a high affinity for the sigma-1 receptor, which is a protein found in the central nervous system and other tissues.
Wirkmechanismus
FGIN-1-27 exerts its effects by binding to the sigma-1 receptor, which is a protein found in the central nervous system and other tissues. The sigma-1 receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. FGIN-1-27 has been found to modulate the activity of the sigma-1 receptor, leading to its neuroprotective, anticancer, and antidepressant effects.
Biochemical and physiological effects:
FGIN-1-27 has been found to have various biochemical and physiological effects, including the modulation of ion channels, the regulation of intracellular calcium levels, and the inhibition of protein synthesis. These effects contribute to its neuroprotective, anticancer, and antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FGIN-1-27 in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this protein. However, one limitation of using FGIN-1-27 is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of FGIN-1-27. One direction is the development of new therapeutic applications, particularly in the fields of neurology, oncology, and psychiatry. Another direction is the development of new sigma-1 receptor ligands that may have improved efficacy and safety profiles compared to FGIN-1-27. Finally, further research is needed to fully understand the mechanism of action of FGIN-1-27 and its effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
FGIN-1-27 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, FGIN-1-27 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, FGIN-1-27 has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In psychiatry, FGIN-1-27 has been found to have antidepressant and anxiolytic effects and may be useful in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-18(2)16-27-25(31)20-12-6-8-14-22(20)28-24(30)17-29(23-15-9-7-13-21(23)26)34(32,33)19-10-4-3-5-11-19/h3-15,18H,16-17H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYUFLZRMRPXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(4-bromophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3547341.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3547345.png)
![2-[(3-{[(2-nitrophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3547350.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3547358.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3547362.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547372.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B3547381.png)

![N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3547389.png)
![N-ethyl-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3547397.png)

![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methoxy-5-methyl-phenyl)-methanesulfonamide](/img/structure/B3547427.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B3547442.png)